molecular formula C7H5ClF2 B3024342 2-Chloro-1,5-difluoro-3-methylbenzene CAS No. 1261737-12-5

2-Chloro-1,5-difluoro-3-methylbenzene

Cat. No. B3024342
CAS RN: 1261737-12-5
M. Wt: 162.56 g/mol
InChI Key: HBEUDXXGXHOFFQ-UHFFFAOYSA-N
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Description

2-Chloro-1,5-difluoro-3-methylbenzene is a chemical compound with the molecular formula C7H5ClF2. It appears as a colorless to light yellow liquid . The CAS number for this compound is 1261737-12-5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 162.3±35.0 °C and its density is predicted to be 1.289±0.06 g/cm3 . The molecular weight of the compound is 162.57 .

Scientific Research Applications

Synthesis and Characterization

Research on halogenated benzenes, including those with chloro and fluoro groups, often focuses on their synthesis and characterization. For instance, studies have explored the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a compound similar to 2-chloro-1,5-difluoro-3-methylbenzene, highlighting methods to isolate specific isomers without contamination by other similar compounds. Such research is crucial for producing high-purity intermediates for further chemical reactions and applications in pharmaceutical and agricultural industries (Moore, 2003).

Chemical Reactions and Mechanisms

The study of chloro- and fluoro-substituted benzenes also extends to their chemical reactions and mechanisms. For example, the electrochemical fluorination of chlorobenzene has been investigated, leading to the formation of various fluorinated products. Such research offers insights into the reactivity and potential chemical transformations of this compound under different conditions, which can be essential for developing new synthetic routes and materials (Horio et al., 1996).

Spectroscopic Studies

Spectroscopic techniques are vital for understanding the structural and electronic properties of halogenated aromatic compounds. Studies on compounds like 2-chloro-1,3-dibromo-5-fluorobenzene using techniques such as FTIR and Raman spectroscopy provide valuable information on vibrational modes and structural characteristics. These findings can be extrapolated to understand the spectroscopic properties of this compound, aiding in its identification and analysis in complex mixtures (Ilango et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken while handling this compound, as indicated by the precautionary statements P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2-chloro-1,5-difluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEUDXXGXHOFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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